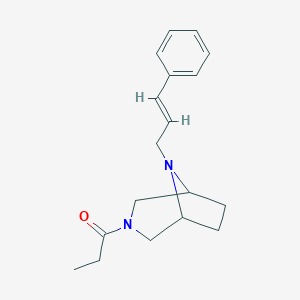
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as CPDO, is a bicyclic compound that has been studied for its potential applications in the field of neuroscience. It has been found to possess unique properties that make it a promising candidate for use in research and drug development. In
Mecanismo De Acción
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane acts as a partial agonist at the dopamine D2 receptor and as a positive allosteric modulator at the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action allows 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane to modulate both dopamine and glutamate neurotransmission, which are known to be dysregulated in neurological disorders such as Parkinson’s disease and schizophrenia.
Biochemical and Physiological Effects:
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to increase dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. It also enhances NMDA receptor function, which is important for learning and memory. These effects suggest that 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane may have potential therapeutic benefits for neurological disorders that are characterized by dopamine and glutamate dysregulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane is its unique mechanism of action, which makes it a promising candidate for drug development in the field of neuroscience. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane, including the development of more potent and selective compounds that target specific subtypes of dopamine and glutamate receptors. Additionally, further studies are needed to explore the potential therapeutic benefits of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane in animal models of neurological disorders, as well as its safety and toxicity profile. Finally, the development of novel drug delivery systems that can improve the bioavailability of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane may also be an area of future research.
Conclusion:
In conclusion, 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane is a promising compound that has unique properties that make it a potential candidate for drug development in the field of neuroscience. Its dual mechanism of action allows it to modulate both dopamine and glutamate neurotransmission, which are key players in the pathophysiology of neurological disorders. While there are some limitations to its use in lab experiments, there are also several future directions for research on 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane that may lead to the development of novel therapeutics for neurological disorders.
Métodos De Síntesis
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane can be synthesized through a multi-step process involving the reaction of cinnamaldehyde with propionic anhydride, followed by the addition of ammonia and reduction with sodium borohydride. The resulting compound can be purified through column chromatography to obtain 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane in high purity.
Aplicaciones Científicas De Investigación
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson’s disease and schizophrenia. It has been found to have a unique mechanism of action that involves the modulation of dopamine and glutamate neurotransmission, which are key players in the pathophysiology of these disorders.
Propiedades
Número CAS |
1798-69-2 |
|---|---|
Nombre del producto |
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane |
Fórmula molecular |
C18H24N2O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-[8-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-18(21)19-13-16-10-11-17(14-19)20(16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+ |
Clave InChI |
PBAOPWLRQKRVIH-RMKNXTFCSA-N |
SMILES isomérico |
CCC(=O)N1CC2CCC(C1)N2C/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3 |
SMILES canónico |
CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3 |
Sinónimos |
8-Cinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



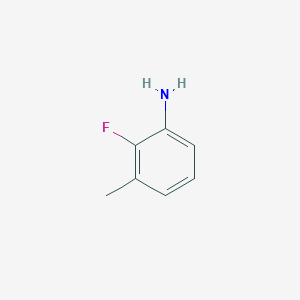
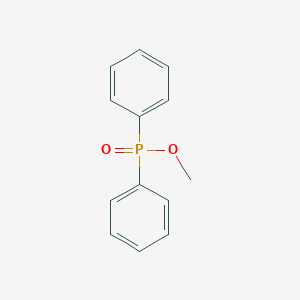
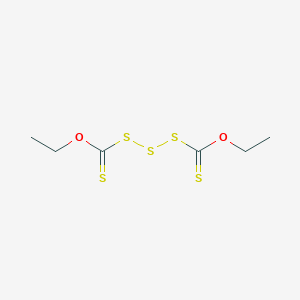

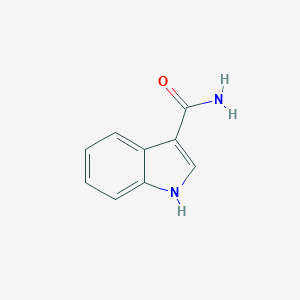
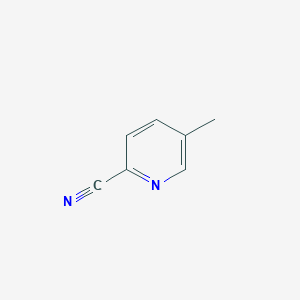
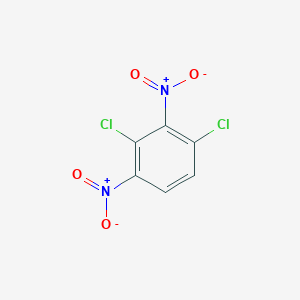
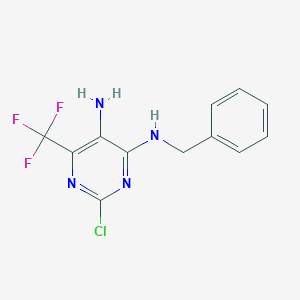


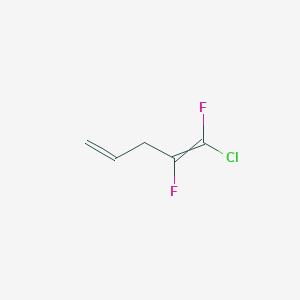

![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
